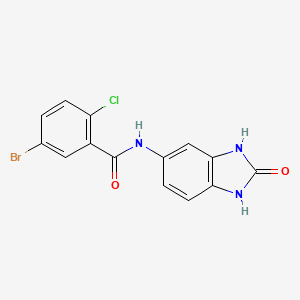
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as a sulfonamide compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that ensure its purity and effectiveness.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes or proteins involved in the inflammatory response, cancer cell proliferation, or bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, it has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and potency.
Orientations Futures
There are several future directions for the research and development of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One direction is the design and synthesis of new analogs with improved potency and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and obesity. Additionally, the development of new methods for the delivery of this compound to target tissues or cells could also be explored.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. The first step is the synthesis of 2-chloro-4-methylbenzenesulfonamide, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. This compound is then treated with thionyl chloride to form N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which is finally reacted with an amine such as diethylamine to obtain the desired product, this compound.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In the field of medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new drugs.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-4-5-11(10(13)6-7)16-19(17,18)12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWSFXDNZUFDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(NN=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)